3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile
Description
3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile is a nitrile-containing compound featuring a 1,2-benzisothiazole 1,1-dioxide core linked via a hydrazine group. The 1,2-benzisothiazole moiety is electron-deficient due to the sulfone group, which enhances its capacity for charge-transfer interactions and hydrogen bonding. The hydrazine linker introduces conformational flexibility, while the terminal nitrile group may act as a reactive site for covalent interactions or further functionalization. This compound is of interest in medicinal chemistry due to structural similarities with bioactive molecules targeting inflammation and immune responses .
Properties
IUPAC Name |
3-[amino-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c11-6-3-7-14(12)10-8-4-1-2-5-9(8)17(15,16)13-10/h1-2,4-5H,3,7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKMAUQNWZCJKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCC#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile typically involves the reaction of 1,2-benzisothiazole-3(2H)-one 1,1-dioxide with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the benzisothiazole ring.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted benzisothiazole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of benzisothiazole compounds exhibit significant antimicrobial properties. The 1,2-benzisothiazole moiety has been linked to enhanced activity against a range of pathogens, including bacteria and fungi. Studies have demonstrated that the incorporation of hydrazine groups can further enhance these effects, making compounds like 3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile promising candidates for developing new antimicrobial agents .
Anticancer Potential
The compound has shown promise in anticancer research. Its structural features allow it to interact with biological targets involved in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage . Further research is needed to elucidate its specific pathways and efficacy.
Neuroprotective Effects
Recent investigations have indicated that benzisothiazole derivatives may possess neuroprotective properties. The ability of this compound to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agricultural Applications
Pesticidal Properties
The compound has been evaluated for its potential as a pesticide. Its unique chemical structure may confer resistance to degradation in the environment while maintaining efficacy against pests. Studies have shown that similar benzisothiazole compounds can disrupt the physiological processes of insects, leading to their mortality .
Plant Growth Regulation
There is emerging evidence that compounds containing the benzisothiazole structure can act as plant growth regulators. They may influence plant metabolism and growth patterns, potentially leading to increased yields in agricultural settings .
Material Science Applications
Polymer Chemistry
In material science, this compound can be utilized in synthesizing polymers with specific properties. Its ability to form stable bonds with various substrates makes it suitable for creating materials with enhanced durability and resistance to environmental factors .
Nanotechnology
The compound's unique properties allow for its application in nanotechnology. It can be used as a precursor in the synthesis of nanoparticles with tailored functionalities for drug delivery systems or as catalysts in chemical reactions .
Case Studies
Mechanism of Action
The mechanism of action of 3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the benzisothiazole ring system can interact with various biological receptors, modulating their function and leading to diverse biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Table 1: Comparative Analysis of Structural and Functional Properties
Key Comparisons
Core Heterocycle Modifications Benzisothiazole vs. Sulfone Group: The 1,1-dioxide group in the target compound enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets, whereas benzoxazole derivatives rely on hydrogen bonding via the oxazole oxygen.
Functional Group Variations Nitrile vs. Amide: The nitrile group in the target compound may act as a Michael acceptor, enabling covalent interactions with cysteine residues.
Pharmacokinetic Implications Lipophilicity: The cyclohexyl group in the amide analog increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility . Polarity: Propanol derivatives (e.g., 68287-29-6) exhibit higher hydrophilicity, favoring renal excretion over tissue penetration .
Synthetic Accessibility Brominated intermediates (e.g., 2-bromooxazole in ) are common in synthesizing hydrazino derivatives, suggesting shared synthetic routes for these analogs . Purity challenges are noted for derivatives with complex substituents (e.g., ), requiring advanced purification techniques .
Biological Activity
3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antibacterial, antifungal, and cytotoxic properties.
Chemical Structure and Properties
The chemical formula for this compound is . The compound contains a benzisothiazole moiety which is known for its diverse biological activities.
Antibacterial Activity
Studies have indicated that derivatives of benzisothiazole exhibit significant antibacterial properties. For example, the compound was tested against various Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . Results showed that certain derivatives demonstrated notable antibacterial effects, suggesting that modifications in the structure could enhance activity against these pathogens .
| Bacteria Tested | Activity Observed |
|---|---|
| Staphylococcus aureus | Significant inhibition |
| Bacillus subtilis | Moderate inhibition |
Antifungal Activity
The antifungal potential of this compound was also evaluated. The results indicated selective activity against specific fungal strains. The structure's substituents were found to significantly influence antifungal efficacy, with some derivatives showing strong activity while others were less effective .
| Fungal Strain | Activity Observed |
|---|---|
| Candida albicans | Strong activity |
| Aspergillus niger | Moderate activity |
Cytotoxicity
Research has also focused on the cytotoxic effects of the compound on various cancer cell lines. Preliminary studies suggest that it exhibits cytotoxic properties that may be useful in cancer treatment. However, further investigation is required to fully understand its mechanisms and efficacy in vivo .
Case Studies
Several case studies have explored the biological implications of benzisothiazole derivatives:
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Case Study 1: Antibacterial Efficacy
- A study evaluated the antibacterial activity of several derivatives against Staphylococcus aureus and found that modifications to the hydrazine group enhanced potency.
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Case Study 2: Antifungal Properties
- Another study highlighted the selective antifungal activity against Candida albicans , where structural variations significantly impacted effectiveness.
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Case Study 3: Cytotoxicity in Cancer Cells
- Research involving various cancer cell lines indicated promising cytotoxic effects of the compound, warranting further exploration into its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
